Thienopyridine Kinase Inhibitor Intermediate
2-Methylpyridin-4-amine (the parent amine of the hydrochloride salt) is specifically identified as a key intermediate in patented processes for manufacturing thienopyridine-based fused heterocyclic kinase inhibitors at an industrial scale [1]. This substitution pattern enables the construction of the core heterocyclic scaffold via cyclization and cross-coupling reactions that are not accessible using isomeric aminopicolines (e.g., 2-amino-4-methylpyridine or 3-amino-2-methylpyridine) due to differences in ring electronics and steric accessibility of the amine group [1].
| Evidence Dimension | Synthetic utility as a pharmaceutical intermediate in kinase inhibitor manufacturing |
|---|---|
| Target Compound Data | Explicitly claimed in patent literature as a synthetic intermediate for thienopyridine-based kinase inhibitors |
| Comparator Or Baseline | Isomeric aminopicolines (e.g., 2-amino-4-methylpyridine, 3-amino-2-methylpyridine): not cited as intermediates in the same patent processes; their differing regiochemistry precludes identical reactivity pathways |
| Quantified Difference | Qualitative difference: regioselective incorporation into fused heterocyclic core vs. alternative isomers not suitable for the same synthetic transformation |
| Conditions | Industrial-scale manufacturing processes for fused heterocyclic kinase inhibitor compounds as described in EP 2426108 B1 and related patent families |
Why This Matters
This establishes the compound's role as a process-specific intermediate, meaning procurement of alternative aminopicoline isomers cannot substitute in the documented synthetic route without requiring complete process redevelopment.
- [1] European Patent EP 2426108 B1. Processes and intermediates for preparing fused heterocyclic kinase inhibitors. MethylGene Inc. Published 2016-08-10. View Source
